1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene
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Overview
Description
1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 2-cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene typically involves the bromination of 4-(2-cyclopropylethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: Benzyl alcohols or benzoic acids.
Reduction: 4-(2-cyclopropylethyl)toluene.
Scientific Research Applications
1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Lacks the cyclopropylethyl group, making it less sterically hindered.
1-(Chloromethyl)-4-(2-cyclopropylethyl)benzene: Similar structure but with a chlorine atom instead of bromine, affecting reactivity and reaction conditions.
4-(2-cyclopropylethyl)toluene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
1-(Bromomethyl)-4-(2-cyclopropylethyl)benzene is unique due to the presence of both a bromomethyl group and a cyclopropylethyl group on the benzene ring. This combination of substituents provides distinct reactivity and steric properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C12H15Br |
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Molecular Weight |
239.15 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-cyclopropylethyl)benzene |
InChI |
InChI=1S/C12H15Br/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10H,1-4,9H2 |
InChI Key |
JTZGQEGPBLNTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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